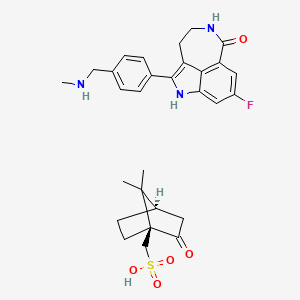
Rucaparib camsylate
Übersicht
Beschreibung
Rucaparib camsylate, also known as CO-338, AG-014699, PF-01367338, is a potent inhibitor of PARP proteins, including PARP-1, PARP-2, and PARP-3 . It is an orally active anti-cancer agent . Rucaparib is a first-in-class pharmaceutical drug targeting the DNA repair enzyme poly-ADP ribose polymerase-1 (PARP-1) . The most common side effects include tiredness or weakness, nausea, increased levels of creatinine and liver enzymes in the blood, vomiting, anaemia, decreased appetite, dysgeusia, diarrhoea, thrombocytopenia, and abdominal pain .
Synthesis Analysis
A concise total synthesis of rucaparib, an FDA-approved drug for ovarian and prostate cancers, is reported. The Heck reaction of the commercially available aryl iodide with acrylonitrile provided the desired ()-2-aminocinnamonitrile derivative .
Molecular Structure Analysis
The molecular structure of Rucaparib camsylate can be found in various databases such as ChemSpider .
Chemical Reactions Analysis
Rucaparib camsylate, in its commercial form, suffers from poor aqueous solubility, causing low and erratic oral bioavailability . Efforts have been made to improve the oral exposure of Rucaparib through cocrystallization .
Physical And Chemical Properties Analysis
Rucaparib has an absolute oral bioavailability of 36%. Steady state is reached following a 1-week treatment. Rucaparib can be dosed with or without food . A mass balance analysis indicated almost a complete dose recovery of rucaparib over 12 days, with metabolism, renal, and hepatic excretion as the elimination routes .
Wissenschaftliche Forschungsanwendungen
Treatment of BRCA-Mutant Ovarian Cancer
Rucaparib camsylate has been approved for the treatment of previously treated, BRCA-mutant ovarian cancer due to its anticancer activity. It targets the DNA repair process in cancer cells, making it effective in slowing down tumor growth and progression .
Improved Solubility and Bioavailability
Research has been conducted to improve the solubility and bioavailability of Rucaparib through the formation of a cocrystal. This aims to enhance oral exposure and stability, addressing the low solubility and bioavailability issues associated with Rucaparib camsylate .
Decrease Tumor Growth in Xenograft Models
Rucaparib has shown efficacy in decreasing tumor growth in mouse xenograft models of human cancer, including those with or without deficiencies in BRCA. This indicates its potential broader application beyond BRCA-mutant cancers .
PARP Inhibition
As a potent inhibitor of PARP-1, PARP-2, and PARP-3, Rucaparib camsylate has demonstrated clinical efficacy in ovarian tumors with homologous recombination deficiency (HRD) and loss of heterozygosity (LOH), expanding its therapeutic applications .
Maintenance Treatment in High-Grade Cancers
Rubraca, which contains Rucaparib, is used as a maintenance treatment for high-grade cancers of the ovary, fallopian tubes, and peritoneum. It is applicable for newly diagnosed advanced cancers or recurrent cancers, highlighting its role in prolonging disease-free intervals .
Treatment of Metastatic Castrate-Resistant Prostate Cancer
The FDA granted accelerated approval to Rucaparib in May 2020 for treating adult patients with deleterious BRCA mutation-associated metastatic castrate-resistant prostate cancer (mCRPC) who have been treated with androgen receptor-directed therapy and a taxane .
Eigenschaften
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBJJAFXHQQSRW-STOWLHSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027866 | |
| Record name | ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rucaparib camsylate | |
CAS RN |
1859053-21-6 | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)-, compd. with 8-fluoro-1,3,4,5-tetrahydro-2-[4-[(methylamino)methyl]phenyl]-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1859053-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUCAPARIB CAMSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41AX9SJ8KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Rucaparib camsylate interact with its target and what are the downstream effects?
A1: Rucaparib camsylate functions as a potent inhibitor of PARP-1, PARP-2, and PARP-3 enzymes [, ]. These enzymes play a crucial role in DNA repair, particularly in the repair of single-strand breaks. By inhibiting PARP activity, Rucaparib camsylate prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination (HR), a key DNA repair pathway. [, ].
Q2: What are the indications for use of Rucaparib camsylate and how does its companion diagnostic test contribute to its targeted application?
A2: The U.S. Food and Drug Administration (FDA) has approved Rucaparib camsylate for the treatment of patients with advanced ovarian cancer harboring a deleterious BRCA mutation (germline and/or somatic) who have undergone two or more prior chemotherapies []. Importantly, Rucaparib camsylate has demonstrated clinical efficacy in treating ovarian tumors with both BRCA mutations and those exhibiting homologous recombination deficiency (HRD) loss of heterozygosity (LOH) [, ]. Its companion diagnostic, the FoundationFocus™ CDxBRCA test, is the first FDA-approved next-generation sequencing-based companion diagnostic specifically designed to identify patients likely to benefit from Rucaparib camsylate therapy [].
Q3: How does Rucaparib camsylate compare to other PARP inhibitors in development for recurrent ovarian cancer therapy?
A3: Rucaparib camsylate is one of several PARP inhibitors being investigated for the treatment of recurrent ovarian cancer. Similar to Rucaparib camsylate, other PARP inhibitors, such as Olaparib, Niraparib, Veliparib, and Talazoparib, are also being developed alongside companion diagnostic (CDx) tests to enhance treatment targeting []. These CDx assays play a crucial role in identifying patients most likely to respond to specific PARP inhibitor therapies, ultimately optimizing treatment outcomes. [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



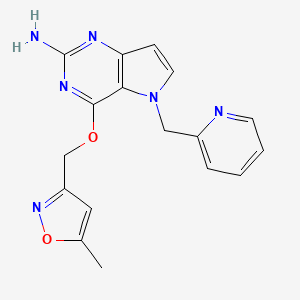
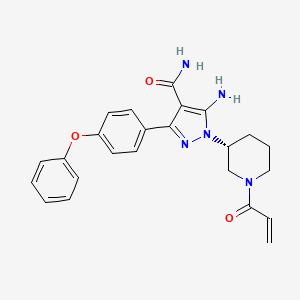
![N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide](/img/structure/B560540.png)
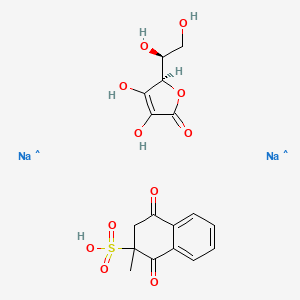
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)
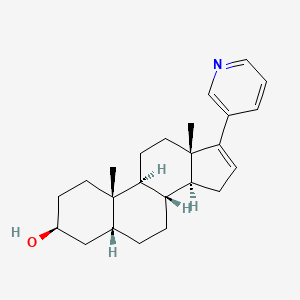
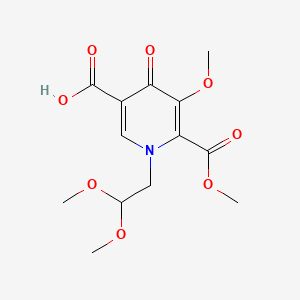
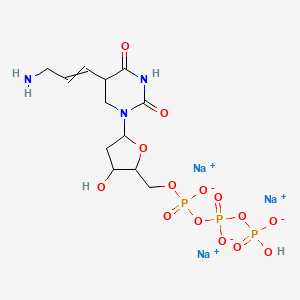
![5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine](/img/structure/B560549.png)

![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)
![1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine](/img/structure/B560555.png)
